2-chloro-N-cyclopropyl-2-phenylacetamide
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Overview
Description
2-chloro-N-cyclopropyl-2-phenylacetamide is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 g/mol . It is a white to off-white powder that is primarily used in research settings. The compound is known for its unique structure, which includes a cyclopropyl group, a phenyl group, and a chloroacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-cyclopropyl-2-phenylacetamide can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylamine with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-2-phenylacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with a primary amine would yield an N-substituted amide.
Hydrolysis: The major products are the corresponding carboxylic acid and cyclopropylamine.
Scientific Research Applications
2-chloro-N-cyclopropyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-2-phenylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the cyclopropyl group.
N-cyclopropyl-2-phenylacetamide: Similar structure but lacks the chloro group.
Uniqueness
2-chloro-N-cyclopropyl-2-phenylacetamide is unique due to the presence of both the cyclopropyl and chloro groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a valuable compound in various research applications .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXIWIFEVYUKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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